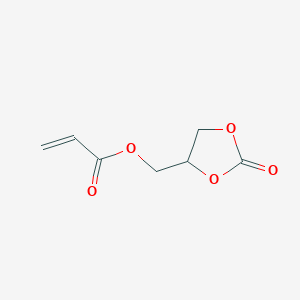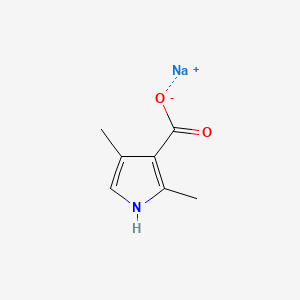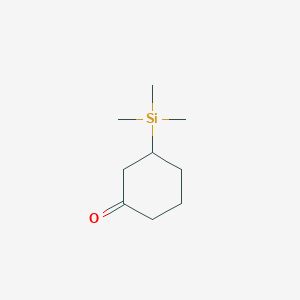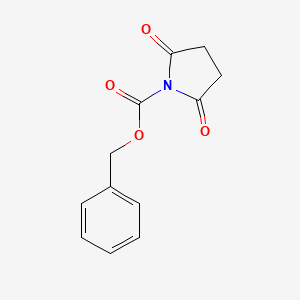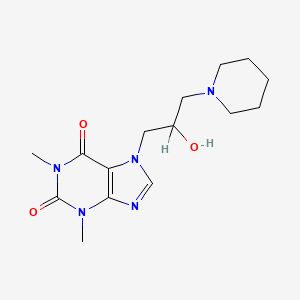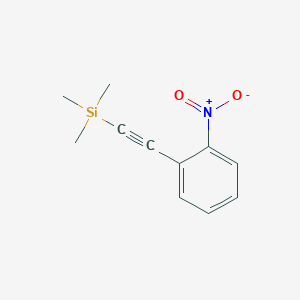
Trimethyl((2-nitrophenyl)ethynyl)silane
Descripción general
Descripción
Trimethyl((2-nitrophenyl)ethynyl)silane is an organosilicon compound with the molecular formula C11H13NO2Si It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 2-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((2-nitrophenyl)ethynyl)silane typically involves the reaction of trimethylchlorosilane with 2-nitrophenylacetylene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Nitrophenylacetylene+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl((2-nitrophenyl)ethynyl)silane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen gas with a palladium catalyst can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Coupling Reactions: Palladium catalysts and copper iodide are commonly used in Sonogashira coupling reactions.
Major Products
Reduction: 2-Aminophenylacetylene derivatives.
Substitution: Various substituted ethynylsilanes.
Coupling: Polyphenylacetylenes and other complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry
Trimethyl((2-nitrophenyl)ethynyl)silane is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is also used in the synthesis of complex organic molecules and polymers.
Biology and Medicine
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties and can be explored for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.
Mecanismo De Acción
The mechanism of action of Trimethyl((2-nitrophenyl)ethynyl)silane in chemical reactions involves the activation of the ethynyl group, which can undergo nucleophilic or electrophilic attack. The nitro group can influence the reactivity of the molecule by acting as an electron-withdrawing group, thereby stabilizing reaction intermediates. The trimethylsilyl group can be easily removed under mild conditions, making it a versatile protecting group in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Ethynyltrimethylsilane: Similar structure but lacks the nitro group.
Trimethyl((4-nitrophenyl)ethynyl)silane: Similar structure with the nitro group in the para position.
Phenylacetylene: Lacks the trimethylsilyl and nitro groups.
Uniqueness
Trimethyl((2-nitrophenyl)ethynyl)silane is unique due to the presence of both the trimethylsilyl and nitro groups, which confer distinct reactivity and stability. The nitro group enhances the electrophilicity of the ethynyl group, making it more reactive in coupling reactions. The trimethylsilyl group provides steric protection and can be selectively removed, offering versatility in synthetic applications.
Propiedades
IUPAC Name |
trimethyl-[2-(2-nitrophenyl)ethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2Si/c1-15(2,3)9-8-10-6-4-5-7-11(10)12(13)14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZZKECKTANWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462661 | |
| Record name | Trimethyl((2-nitrophenyl)ethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75867-47-9 | |
| Record name | 1-Nitro-2-[2-(trimethylsilyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75867-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl((2-nitrophenyl)ethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

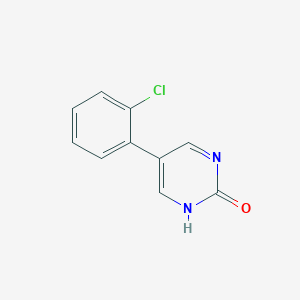
![5-[3-(Trifluoromethyl)phenyl]pyrimidin-2(1H)-one](/img/structure/B3056915.png)
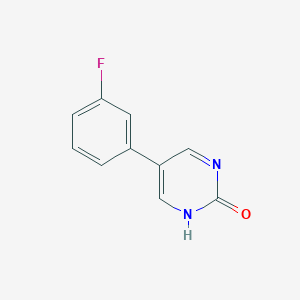


![[(2,4-Dimethylphenyl)thio]acetic acid](/img/structure/B3056922.png)
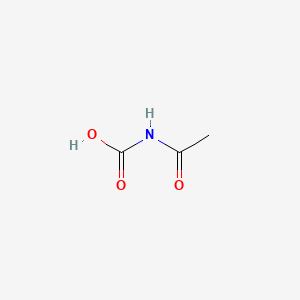
![3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B3056927.png)
